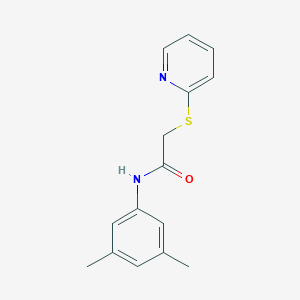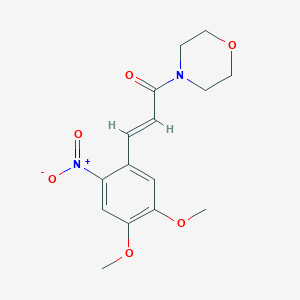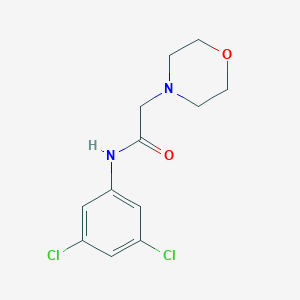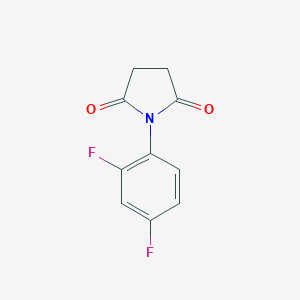
3-(4-ethoxyphenyl)-N-(4-fluorobenzyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-ethoxyphenyl)-N-(4-fluorobenzyl)acrylamide is a chemical compound used in scientific research. This compound has been studied for its potential applications in a variety of fields, including medicinal chemistry, biochemistry, and pharmacology. In
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-N-(4-fluorobenzyl)acrylamide involves the inhibition of specific enzymes and proteins involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. It also inhibits the activity of NF-κB, a protein involved in the regulation of inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-ethoxyphenyl)-N-(4-fluorobenzyl)acrylamide include the inhibition of cancer cell growth and inflammation. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also reduces the production of pro-inflammatory cytokines, which are molecules involved in the immune response.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(4-ethoxyphenyl)-N-(4-fluorobenzyl)acrylamide in lab experiments include its high purity and high yield, as well as its potential applications in cancer research and anti-inflammatory research. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 3-(4-ethoxyphenyl)-N-(4-fluorobenzyl)acrylamide. These include:
1. Further studies on the mechanism of action of this compound, including its interactions with specific enzymes and proteins.
2. Studies on the potential applications of this compound in other fields, such as neurology and immunology.
3. Development of more efficient and cost-effective synthesis methods for this compound.
4. Studies on the potential toxicity of this compound and its safety for use in humans.
5. Development of analogs of this compound with improved potency and selectivity for specific targets.
Conclusion
In conclusion, 3-(4-ethoxyphenyl)-N-(4-fluorobenzyl)acrylamide is a chemical compound with potential applications in medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have anticancer properties and anti-inflammatory properties, and its mechanism of action involves the inhibition of specific enzymes and proteins. While there are potential advantages and limitations to using this compound in lab experiments, there are several future directions for research that could lead to further understanding of its potential applications.
Synthesis Methods
The synthesis method of 3-(4-ethoxyphenyl)-N-(4-fluorobenzyl)acrylamide involves the reaction of 4-fluorobenzylamine with 4-ethoxyphenylacetic acid, followed by the addition of acryloyl chloride. The resulting compound is purified through column chromatography to obtain the final product. This synthesis method has been optimized to yield high purity and high yield of the product.
Scientific Research Applications
3-(4-ethoxyphenyl)-N-(4-fluorobenzyl)acrylamide has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have anticancer properties, as it inhibits the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent, as it reduces inflammation in animal models.
properties
IUPAC Name |
(E)-3-(4-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c1-2-22-17-10-5-14(6-11-17)7-12-18(21)20-13-15-3-8-16(19)9-4-15/h3-12H,2,13H2,1H3,(H,20,21)/b12-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRQGZZUNHVRIK-KPKJPENVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(2-Thienyl)acryloyl]phenyl methanesulfonate](/img/structure/B371334.png)

![N-(3-chlorophenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B371337.png)

![4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 4-chlorobenzoate](/img/structure/B371342.png)

![2-[(4-chlorophenyl)sulfanyl]-N'-{4-[(4-fluorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B371344.png)
![N-(4-methoxy-2-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B371345.png)


![1-(4-Fluorophenyl)-2-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylethylsulfanyl]ethanone](/img/structure/B371352.png)


